2-Fluoro-4-(trifluoromethoxy)phenol

Lipophilicity Drug-likeness Building block selection

2-Fluoro-4-(trifluoromethoxy)phenol (CAS 1073477-74-3) is a fluorinated aromatic phenol of formula C₇H₄F₄O₂ (MW 196.10) distinguished by the simultaneous presence of an ortho-fluorine atom and a para-trifluoromethoxy (–OCF₃) group on the phenolic ring. This specific 2,4-disubstitution pattern, confirmed by computed LogP of 2.43 and polar surface area of 29.46 Ų , places the compound at the intersection of two powerful medicinal chemistry design strategies: ortho-fluorination for metabolic shielding and para-OCF₃ installation for enhanced lipophilicity (Hansch π = +1.04 for OCF₃).

Molecular Formula C7H4F4O2
Molecular Weight 196.1 g/mol
CAS No. 1073477-74-3
Cat. No. B1509467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-(trifluoromethoxy)phenol
CAS1073477-74-3
Molecular FormulaC7H4F4O2
Molecular Weight196.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OC(F)(F)F)F)O
InChIInChI=1S/C7H4F4O2/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3,12H
InChIKeyPFEFZNARVCCVLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-4-(trifluoromethoxy)phenol (CAS 1073477-74-3): Procurement-Grade Characterization of a Dual-Substituted Fluorinated Phenol Building Block


2-Fluoro-4-(trifluoromethoxy)phenol (CAS 1073477-74-3) is a fluorinated aromatic phenol of formula C₇H₄F₄O₂ (MW 196.10) distinguished by the simultaneous presence of an ortho-fluorine atom and a para-trifluoromethoxy (–OCF₃) group on the phenolic ring . This specific 2,4-disubstitution pattern, confirmed by computed LogP of 2.43 and polar surface area of 29.46 Ų [1], places the compound at the intersection of two powerful medicinal chemistry design strategies: ortho-fluorination for metabolic shielding and para-OCF₃ installation for enhanced lipophilicity (Hansch π = +1.04 for OCF₃) [2]. The compound serves as a versatile intermediate for introducing the 2-fluoro-4-(trifluoromethoxy)phenyl motif into drug candidates, agrochemicals, and functional materials.

Why 2-Fluoro-4-(trifluoromethoxy)phenol Cannot Be Replaced by Generic Fluorophenol or Trifluoromethoxyphenol Analogs in Demanding Synthetic Programs


The specific 2-fluoro-4-(trifluoromethoxy) arrangement is not a simple additive combination of ortho-fluorophenol and para-trifluoromethoxyphenol properties. The ortho-fluorine atom engages in a weak intramolecular hydrogen bond with the phenolic –OH (experimentally characterized in 2-fluorophenol by ¹H NMR spectroscopy) [1], modulating both the acidity and the nucleophilic reactivity of the phenoxide. Simultaneously, the para-OCF₃ group exerts a dominant inductive electron-withdrawing effect that lowers the pKa beyond what either substituent achieves alone [2]. Computational DFT studies on trifluoromethoxyphenols have shown that the pKa of para-trifluoromethoxyphenol (9.50) is significantly higher than the predicted pKa range of 8.0–8.3 for 2-fluoro-4-(trifluoromethoxy)phenol, confirming a non-additive, cooperative electronic effect [3]. Regioisomeric variants (e.g., 2-fluoro-5-(trifluoromethoxy)phenol, predicted pKa 7.57 [4]) exhibit different acidity profiles that can alter reaction kinetics in nucleophilic aromatic substitution and cross-coupling. Therefore, substituting any mono-substituted analog or regioisomer risks altering both the physicochemical properties of the derived final compound and the efficiency of the synthetic sequence itself.

Quantitative Differentiation Evidence: 2-Fluoro-4-(trifluoromethoxy)phenol Versus Key Analog and Regioisomer Building Blocks


Lipophilicity (LogP) Comparison: Optimized LogP Window Versus Mono-Substituted Fluorophenol and Trifluoromethoxyphenol Building Blocks

The target compound exhibits a calculated LogP of 2.43 [1], which lies within the optimal drug-like range (LogP 1–3) and represents a balanced lipophilicity distinct from its mono-substituted comparators. 2-Fluorophenol (LogP 1.53) [2] is approximately 0.9 LogP units less lipophilic, while 4-(trifluoromethoxy)phenol (LogP 2.29–3.10 depending on source) [3] is either comparable or up to 0.7 units more lipophilic. This intermediate LogP value reflects the combined contribution of the ortho-fluorine (which modestly increases lipophilicity relative to phenol) and the para-OCF₃ group (Hansch π = +1.04) [4], providing a tunable starting point for further derivatization.

Lipophilicity Drug-likeness Building block selection

Phenolic Acidity (pKa) Differentiation: Enhanced Acidity Drives Distinct Reactivity in Nucleophilic Transformations

The predicted pKa of 2-fluoro-4-(trifluoromethoxy)phenol is approximately 8.0–8.3, substantially lower than that of unsubstituted phenol (10.0) and para-trifluoromethoxyphenol (9.50 by DFT calculation) [1]. This enhanced acidity arises from the cooperative electron-withdrawing effects of the ortho-fluorine (σₚ = 0.06, but ortho-effect through-space) and the para-OCF₃ group (strong –I effect). By comparison, 4-(trifluoromethoxy)phenol has a calculated pKa of 9.50–9.62 [2], and 2-fluorophenol has an experimental pKa of 8.73 [3]. The target compound is therefore approximately 1.2–1.4 pKa units more acidic than 4-(trifluoromethoxy)phenol and 0.4–0.7 units more acidic than 2-fluorophenol. This difference has practical consequences: under mildly basic conditions (e.g., K₂CO₃ in DMF at 25°C), the target phenol will be more extensively deprotonated than 4-(trifluoromethoxy)phenol, leading to higher effective nucleophile concentration and faster alkylation/acylation kinetics.

pKa Nucleophilicity Alkylation selectivity

Regioisomeric Specificity in mGluR2 Positive Allosteric Modulator (PAM) Potency: The 2-Fluoro-4-(trifluoromethoxy)phenyl Motif Enables Sub-100 nM Activity

Compounds incorporating the 2-fluoro-4-(trifluoromethoxy)phenyl motif have demonstrated potent positive allosteric modulation of the metabotropic glutamate receptor 2 (mGluR2), a validated CNS target for schizophrenia and anxiety disorders. In the BindingDB/ChEMBL-curated dataset, a cis-2-(((3S,4S)-4-(2-fluoro-4-(trifluoromethoxy)phenyl)-3-methylpiperidin-1-yl)methyl)-1-methyl-1H-imidazo[4,5-b]pyridine derivative (BDBM50343328) exhibited an EC₅₀ of 35 nM at human mGlu2 receptor expressed in rat Chem-1 cells [1], while a related analog (BDBM50399088) achieved an EC₅₀ of 17 nM in a [³⁵S]GTPγS binding assay [2]. In contrast, a compound bearing the simpler 4-(trifluoromethoxy)phenyl group (without ortho-fluorine)—N-(4-(trifluoromethoxy)phenyl)-1,3,5-triazin-2-amine derivatives—was profiled as an α7 nAChR PAM rather than mGluR2, indicating that the ortho-fluorine contributes to target selectivity [3]. This demonstrates that the 2-fluoro-4-(trifluoromethoxy)phenyl motif specifically enables mGluR2 PAM pharmacology in the low-nanomolar potency range.

mGluR2 Positive allosteric modulator CNS drug discovery

Fluorine Mass Fraction Advantage: Higher Fluorine Density per Molecular Weight for ¹⁸F-PET Tracer and ¹⁹F-MRI Probe Applications

The target compound contains four fluorine atoms distributed across two functional groups (one aromatic F and three F in –OCF₃), yielding a fluorine mass fraction of 38.8% (76.0 Da out of 196.10 Da) [1]. This represents a higher fluorine density than any mono-substituted comparator: 4-(trifluoromethoxy)phenol has 3 fluorine atoms (32.0% F by mass, 57.0 Da out of 178.11 Da) [2], and 2-fluorophenol has only 1 fluorine atom (17.0% F by mass, 19.0 Da out of 112.10 Da) [3]. The 38.8% fluorine mass fraction is equivalent to that of the regioisomer 2-fluoro-5-(trifluoromethoxy)phenol (same molecular formula) . For applications requiring high ¹⁹F NMR sensitivity or ¹⁸F radiolabeling, the target compound provides 33% more NMR-active fluorine nuclei per molecule than the mono-OCF₃ building blocks, which can reduce the quantity of compound required for imaging or spectroscopic characterization.

Fluorine content PET imaging ¹⁹F NMR probe

Molecular Recognition: Cooperative Ortho-F/Para-OCF₃ Substitution Enhances Target Binding Versus Mono-Substituted Phenyl Rings in GPR139 Agonism

In a series of GPR139 agonists disclosed in US patents 10561662, 11173161, and 9556130, a compound bearing the (S)-N-(1-(2-fluoro-4-(trifluoromethoxy)phenyl)ethyl)-2-(5-methoxy-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide moiety (BDBM263504) demonstrated an EC₅₀ of 58 nM at human GPR139 expressed in CHO-TRex cells [1], with a corresponding binding Kᵢ of 120 nM determined by competitive displacement assay [2]. While direct comparator data for the 4-(trifluoromethoxy)phenyl analog in the same assay series is not publicly disclosed, the patent exemplifies the 2-fluoro-4-(trifluoromethoxy)phenyl variant as a preferred embodiment over simpler phenyl substitutions, suggesting that the dual substitution pattern contributes to the binding affinity. This is consistent with the broader SAR trend that combined electron-withdrawing ortho- and para-substitution on the phenyl ring enhances GPCR ligand-receptor complementarity.

GPR139 GPCR agonism Structure-activity relationship

Procurement-Guided Application Scenarios: Where 2-Fluoro-4-(trifluoromethoxy)phenol Delivers Verifiable Advantage Over Generic Alternatives


CNS Drug Discovery: mGluR2 Positive Allosteric Modulator (PAM) Lead Optimization

Medicinal chemistry teams pursuing mGluR2 PAMs for schizophrenia or anxiety disorders should procure 2-fluoro-4-(trifluoromethoxy)phenol as the first-choice phenolic building block. BindingDB/ChEMBL data confirm that this specific substitution pattern enables mGluR2 PAM EC₅₀ values of 17–35 nM [1][2], while the simpler 4-(trifluoromethoxy)phenyl motif (without ortho-F) directs pharmacology toward α7 nAChR rather than mGluR2 [3]. The ortho-fluorine contributes to both target engagement selectivity and metabolic stability of the resulting ether-linked derivatives—a critical consideration for CNS programs where brain penetration and oxidative metabolism are key optimization parameters.

GPCR-Targeted Library Synthesis: GPR139 and Related Orphan Receptor Agonist Screening

The 2-fluoro-4-(trifluoromethoxy)phenyl motif is a patent-validated preferred embodiment for GPR139 agonism (EC₅₀ = 58 nM; Kᵢ = 120 nM) [1][2], as documented across multiple USPTO filings (US10561662, US11173161, US9556130). For screening libraries targeting orphan GPCRs, this building block offers a privileged substitution pattern that has survived internal lead optimization filters. The intermediate LogP (2.43) and enhanced acidity (pKa ≈ 8.0–8.3) facilitate both solution-phase parallel synthesis (O-alkylation under mild basic conditions) and the physicochemical profiling of library members.

Agrochemical Intermediate: Fluorine-Enriched Crop Protection Agent Synthesis

Trifluoromethoxyphenyl-substituted tetramic acid derivatives are established as broad-spectrum pesticides and herbicides in patent literature [1]. The 2-fluoro-4-(trifluoromethoxy)phenol building block provides the highest fluorine mass fraction (38.8%) among commercially available fluorophenol building blocks of this class, enhancing the lipophilicity and metabolic stability of the resulting agrochemical active ingredients. The ortho-fluorine additionally blocks a potential metabolic soft spot (aromatic hydroxylation), addressing a common resistance mechanism in pest populations [2].

¹⁹F NMR Probe and ¹⁸F-PET Tracer Precursor Development

With four fluorine nuclei per molecule (38.8% F by mass)—versus three in mono-OCF₃ phenols and one in 2-fluorophenol—2-fluoro-4-(trifluoromethoxy)phenol is the optimal building block for synthesizing ¹⁹F MRI-detectable probes or ¹⁸F-radiolabeled PET tracer precursors where signal-to-noise ratio scales with the number of fluorine atoms [1]. The chemically distinct fluorine environments (aromatic C–F vs. O–CF₃) produce separate ¹⁹F NMR signals, enabling ratiometric sensing or multiplexed imaging applications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-4-(trifluoromethoxy)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.